Macbecin II

Hsp90 inhibition ATPase assay Binding affinity

Macbecin II (CAS 73341-73-8) is a hydroquinone ansamycin antibiotic isolated from Nocardia sp. C-14919.

Molecular Formula C30H44N2O8
Molecular Weight 560.7 g/mol
Cat. No. B1205866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacbecin II
Synonymsmacbecin II
Molecular FormulaC30H44N2O8
Molecular Weight560.7 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)C)OC(=O)N)C)C)OC)OC
InChIInChI=1S/C30H44N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28,33-34H,13H2,1-8H3,(H2,31,36)(H,32,35)
InChIKeySVSFCSOFEPJFSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Macbecin II Procurement Guide: Hydroquinone Ansamycin Hsp90 Inhibitor for Oncology Research


Macbecin II (CAS 73341-73-8) is a hydroquinone ansamycin antibiotic isolated from Nocardia sp. C-14919. It belongs to the benzoquinoid ansamycin family, which includes geldanamycin and herbimycin A, and functions primarily as an inhibitor of heat shock protein 90 (Hsp90). Unlike its oxidized congener macbecin I, which bears a benzoquinone nucleus, macbecin II exists in the reduced hydroquinone form, a redox difference with significant implications for solubility, stability, and target binding kinetics [1] [2].

Why Generic Ansamycin Hsp90 Inhibitors Cannot Substitute for Macbecin II in Targeted Research


Broad-spectrum substitution of ansamycin Hsp90 inhibitors (e.g., geldanamycin, 17-AAG, herbimycin A) for macbecin II fails on three fronts: first, macbecin II's hydroquinone redox state confers measurably superior aqueous solubility and solution stability over the benzoquinone forms [1]; second, a direct head-to-head study demonstrated macbecin's 4.5-fold greater potency against yeast Hsp90 ATPase (IC50 = 2 µM) and 5-fold higher binding affinity (Kd = 0.24 µM) compared to geldanamycin [2]; and third, macbecin II—but not macbecin I—exhibits a genetically validated selectivity for SMAD4-negative colon cancer cells, a phenotype absent in other ansamycins [3]. These orthogonal differentiation points render simple replacement experimentally invalid.

Macbecin II Quantitative Differentiation Evidence: Comparator-Based Technical Benchmarking


Macbecin II vs. Geldanamycin: 4.5-Fold Superior Hsp90 ATPase Inhibition and 5-Fold Higher Binding Affinity

In a direct head-to-head biochemical comparison, macbecin (the macbecin scaffold shared by both macbecin I and II, with the reduced hydroquinone form of macbecin II contributing to superior binding characteristics) inhibited yeast Hsp90 ATPase activity with an IC50 of 2 µM, compared to 8.9 µM for geldanamycin—representing a 4.5-fold increase in potency. Binding affinity, measured by fluorescence polarization competition assay, yielded a Kd of 0.24 µM for macbecin versus 1.2 µM for geldanamycin, a 5-fold improvement [1] [2]. Macbecin also demonstrated superior aqueous solubility and stability in solution over geldanamycin, attributes critical for reproducible in vitro assay performance [1].

Hsp90 inhibition ATPase assay Binding affinity Ansamycin benchmarking

Macbecin II Genetic Context Selectivity: Enhanced Potency Against SMAD4-Negative Colon Cancer Cells vs. SMAD4 Wild-Type

A chemogenomic analysis of the NCI60 colon cancer cell line panel identified macbecin II as one of 14 compounds exhibiting preferential growth inhibition in SMAD4-negative versus SMAD4 wild-type cells [1]. Validation by cell viability assay (CellTiter-Glo, 72 h exposure) across four colon lines—HCT-116 (SMAD4+), HCT-15 (SMAD4+), HT-29 (SMAD4−), and COLO-205 (SMAD4−)—confirmed macbecin II's increased potency in the SMAD4-deficient context. Crucially, siRNA-mediated silencing of SMAD4 in HCT-116 cells enhanced macbecin II potency, providing causal genetic validation for the selectivity [1]. In contrast, geldanamycin derivatives identified in the same screen lacked this SMAD4-status-dependent differential, underscoring the uniqueness of macbecin II's selectivity profile.

SMAD4-negative colon cancer genetic stratification chemogenomics targeted therapy

Macbecin II In Vivo Efficacy in DU145 Prostate Cancer Xenograft: T/C Ratio and Client Protein Degradation

In a DU145 human prostate carcinoma murine xenograft model, macbecin II significantly reduced tumor growth rates, achieving a minimum treated-to-control (T/C) ratio of 32% [1]. Tumor growth inhibition was accompanied by characteristic degradation of the Hsp90 client proteins Her2 and c-Raf-1 in tumor tissue, confirming target engagement and mechanism-of-action preservation in vivo [1]. While geldanamycin also exhibits in vivo antitumor activity, its clinical utility is severely limited by poor solubility, hepatotoxicity, and formulation challenges. Macbecin II's in vivo efficacy, combined with its favorable solubility and stability profile, positions it as a superior tool compound for in vivo pharmacology studies requiring reliable systemic exposure and target modulation.

DU145 xenograft prostate cancer in vivo efficacy Hsp90 client protein tumor growth inhibition

Macbecin II-Mediated MHC-I Upregulation: A Novel Immuno-Oncology Application Distinct from Classical Hsp90 Inhibitors

A 2025 study screened a natural compound library and identified macbecin II as a potent upregulator of MHC-I expression in solid tumors, including breast cancer and melanoma models [1]. Macbecin II induced MHC-I-dependent antigen presentation and enhanced antigen-dependent killing of cancer cells. In combination with active immunotherapy (IL2-ep13nsEV dendritic cell vaccine), macbecin II synergistically reduced tumor growth and metastasis. Furthermore, macbecin II potentiated the effects of anti-PD-1 immune checkpoint blockade, a combination strategy not reported for other ansamycin Hsp90 inhibitors [1]. Mechanistically, macbecin II rescued MHC-I from lysosomal degradation, a post-translational regulatory mechanism distinct from its Hsp90 ATPase inhibition.

MHC-I immunotherapy immune checkpoint breast cancer melanoma anti-PD-1

Macbecin II Hydroquinone Redox State Confers Physicochemical Advantages Over Macbecin I Benzoquinone Form

Macbecin I (C30H42N2O8) and macbecin II (C30H44N2O8) differ by two hydrogen atoms: macbecin I contains a 1,4-benzoquinone nucleus, while macbecin II bears the reduced hydroquinone [1]. This redox distinction has direct physicochemical consequences: patent literature on benzoquinone-containing ansamycin analogs establishes that reduction of the quinone to the hydroquinone form increases aqueous solubility and air stability [2]. These formulation advantages are critical for reproducible in vitro assay preparation and in vivo dosing, where precipitation or oxidative degradation of the quinone form can introduce variability. Macbecin I's Hsp90 ATPase IC50 is reported as 2 mM (i.e., millimolar), whereas macbecin II has been characterized with an IC50 of 2 µM (micromolar)—a 1,000-fold difference in potency—although this large discrepancy may partly reflect differences in assay conditions and the specific molecular form tested [3] .

hydroquinone benzoquinone solubility stability redox chemistry ansamycin formulation

Biosynthetic Engineering of Macbecin Scaffold Yields Nonquinone Analog with 80-Fold Improved Binding Affinity, Validating Macbecin II as a Superior Lead Scaffold

A biosynthetic medicinal chemistry program used genetic engineering of the macbecin-producing organism to generate novel macbecin analogs [1]. The most advanced derivative, a nonquinone compound designated compound (5), exhibited an Hsp90 binding affinity of Kd = 3 nM, compared to 240 nM (0.24 µM) for the parent macbecin scaffold—an 80-fold improvement. Compound (5) also demonstrated reduced toxicity, with a maximum tolerated dose (MTD) ≥ 250 mg/kg in murine models [1]. This trajectory demonstrates that the macbecin scaffold, and specifically the hydroquinone architecture of macbecin II, is a productive starting point for medicinal chemistry optimization, yielding analogs with substantially improved therapeutic windows compared to benzoquinone-based ansamycin leads such as geldanamycin and 17-AAG.

biosynthetic engineering nonquinone analog binding affinity optimization structure-activity relationship MTD

Macbecin II Optimal Application Scenarios: Evidence-Driven Procurement Recommendations


SMAD4-Stratified Colon Cancer Drug Discovery: Exploiting Macbecin II's Genetic Context Selectivity

Macbecin II is the compound of choice for drug discovery programs targeting the approximately 30% of colon cancers harboring SMAD4 mutations. Unlike geldanamycin or 17-AAG, macbecin II demonstrates genetically validated preferential activity against SMAD4-negative colon cancer cell lines (HT-29, COLO-205), and its potency is enhanced by siRNA-mediated SMAD4 knockdown in SMAD4-wild-type cells (HCT-116) [1]. Procurement of macbecin II for biomarker-stratified screening campaigns, SMAD4 synthetic lethality studies, or patient-derived organoid panels with defined SMAD4 status is directly supported by peer-reviewed evidence.

In Vivo Hsp90 Pharmacology with Favorable Formulation Properties: DU145 Xenograft and Beyond

For in vivo pharmacology groups requiring an Hsp90 inhibitor with documented target engagement, tumor growth inhibition, and practical formulation characteristics, macbecin II's hydroquinone form offers distinct advantages. In the DU145 prostate cancer xenograft model, macbecin II achieved a minimum T/C ratio of 32% with concomitant degradation of the Hsp90 client proteins Her2 and c-Raf-1 in tumor tissue [2]. The hydroquinone redox state confers improved aqueous solubility and solution stability over benzoquinone ansamycins [3], enabling more reliable intraperitoneal or intravenous dosing regimens compared to geldanamycin, whose poor solubility often necessitates complex formulation vehicles that introduce independent pharmacological variables.

Macbecin II in Immuno-Oncology Combination Therapy: MHC-I Restoration and Anti-PD-1 Synergy

Macbecin II occupies a unique position at the intersection of Hsp90 inhibition and tumor immunology. Its demonstrated ability to upregulate MHC-I expression by rescuing MHC-I from lysosomal degradation, and its synergy with both dendritic cell-based active immunotherapy (IL2-ep13nsEV) and anti-PD-1 checkpoint blockade, define an application space not addressed by any other ansamycin Hsp90 inhibitor [4]. Researchers investigating strategies to overcome MHC-I downregulation—a common immune evasion mechanism in breast cancer and melanoma—should procure macbecin II specifically rather than generic Hsp90 inhibitors, as this immuno-modulatory property appears to be compound-specific rather than target-class-wide.

Ansamycin Scaffold Optimization and Medicinal Chemistry Derivatization Programs

The macbecin scaffold, and macbecin II in particular, has been validated as a productive starting point for biosynthetic and medicinal chemistry optimization. The generation of nonquinone analogs with 80-fold improved binding affinity (Kd = 3 nM vs. 240 nM for parent) and substantially reduced toxicity (MTD ≥ 250 mg/kg) demonstrates that the macbecin chemotype retains significant unexplored chemical space [5]. In contrast, the geldanamycin scaffold has undergone extensive derivatization over multiple decades, with diminishing returns on new intellectual property. For academic or industrial medicinal chemistry groups initiating novel ansamycin-based Hsp90 inhibitor programs, macbecin II represents a strategically differentiated and less crowded starting scaffold.

Quote Request

Request a Quote for Macbecin II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.